N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an isoxazole ring . Thiazoles are a type of heterocyclic compound that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound would depend on the other functional groups present in the molecule.Scientific Research Applications
Synthesis and Drug Development
- Antitumor Agents : Research on compounds like temozolomide, a drug with antitumor properties, involves the interaction and synthesis of complex molecules, including isoxazoles and thiazoles. These findings highlight the potential of such chemical structures in developing new antitumor agents (Wang et al., 1997).
- Heterocyclic Derivatives : Studies on tetrahydropyrimidine-thione and its derivatives, including thiazolo and benzothiazepine, show the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Fadda et al., 2013).
Chemical Synthesis Techniques
- Novel Synthesis Methods : Research demonstrates innovative pathways to synthesize thiazolo and oxazole derivatives, indicating the critical role of such compounds in advancing synthetic methodologies (Cornwall et al., 1987).
Biological Activities and Applications
- Antibacterial Agents : Novel analogs of benzodthiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activities, showcasing the therapeutic potential of compounds incorporating thiazole structures (Palkar et al., 2017).
- Anti-inflammatory and Analgesic Agents : Research on benzodifuranyl derivatives and their efficacy as anti-inflammatory and analgesic agents further exemplifies the medicinal chemistry applications of thiazoles and related structures (Abu‐Hashem et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)15-7-4-8-17-18(15)21-20(27-17)23(11-14-6-5-9-25-14)19(24)16-10-13(3)22-26-16/h4,7-8,10,12,14H,5-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANXVGWBIWQRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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